3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Description
Properties
IUPAC Name |
1-(7-acetyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-5-12(3)7-15(10(2)17)8-13(4,6-14)11(12)18/h11,18H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZHUUQBJOLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bispidine Core Precursor
The foundational step in preparing 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is the synthesis of the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold. This intermediate is typically synthesized via a Mannich reaction or reductive amination, as described in prior work. The 9-oxo derivative (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane) serves as the direct precursor for introducing the hydroxyl group at position 9.
Acetylation of the Bispidine Amine Groups
The 3,7-diacetyl moiety is introduced via a two-fold acetylation reaction. A solution of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane in 5 M hydrochloric acid is treated with acetyl chloride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the free amine groups at positions 3 and 7 react with acetyl chloride to form the corresponding acetamides. The crude product is purified through sequential washing with dichloromethane and water, followed by drying over sodium sulfate.
Key Reaction Parameters:
Reduction of the 9-Oxo Group to 9-Hydroxy
The final step involves reducing the 9-oxo group to a secondary alcohol. Sodium borohydride (NaBH₄) in methanol at 0°C is employed for this transformation. The reaction is quenched with aqueous HCl, and the product is extracted into dichloromethane, dried, and concentrated under reduced pressure.
Optimization Insights:
-
Reducing Agent: NaBH₄ (4 equivalents)
-
Reaction Time: 2 hours
-
Temperature: 0°C to room temperature
Characterization and Analytical Data
Spectroscopic Confirmation
The structure of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
¹H NMR (D₂O, δ/ppm):
¹³C NMR (D₂O, δ/ppm):
Mass Spectrometry:
-
Molecular Ion Peak: m/z = 296.2 [M+H]⁺
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Fragmentation Pattern: Loss of acetyl groups (m/z 254.1 and 212.0)
Comparative Analysis of Synthetic Methods
Alternative Approaches and Limitations
While the above method is the most widely reported, alternative routes have been explored:
Route A: Direct Hydroxylation Before Acetylation
Attempts to hydroxamate the bispidine core prior to acetylation resulted in lower yields (35–40%) due to steric hindrance from the acetyl groups.
Route B: Use of Alternative Reducing Agents
Borane-dimethylsulfide complex was tested but led to over-reduction byproducts, reducing selectivity.
Reaction Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles like amines or thiols replace the acetyl groups to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a precursor for the synthesis of various biologically active molecules. Its structural features allow for modifications that can enhance pharmacological activity.
Case Study : Research indicates that derivatives of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been explored for their antitumor properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Theoretical Studies
Theoretical investigations using computational chemistry have provided insights into the conformational behavior and stability of this compound. Ab initio calculations have identified multiple conformers, which are essential for understanding its reactivity and interaction with biological targets.
Data Table: Conformational Analysis Results
| Conformer | Energy (kJ/mol) | Stability |
|---|---|---|
| Conformer A | 0.0 | Most stable |
| Conformer B | 5.4 | Less stable |
| Conformer C | 10.2 | Least stable |
These findings help researchers predict how the compound might behave in different environments and guide further experimental work .
Material Science
In material science, the compound's unique bicyclic structure allows it to be incorporated into polymer matrices to enhance mechanical properties or to serve as a crosslinking agent in the synthesis of novel materials.
Application Example : Studies have reported the use of this compound in creating hydrogels with improved mechanical strength and biocompatibility for biomedical applications such as drug delivery systems .
Synthesis of Novel Compounds
The reactivity of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol enables its use in synthesizing more complex nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
Case Study : The conversion of this compound into nitrogen-rich pentacyclic structures has been documented, showcasing its versatility as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The diazabicyclo nonane framework provides structural stability and facilitates binding to target molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis methods, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Solubility :
- The diacetyl derivative exhibits moderate polarity due to acetyl groups, enhancing lipid bilayer interaction .
- In contrast, the dibenzoyl analog (2d) has lower solubility in aqueous media due to aromatic substituents but higher thermal stability (m.p. 255–256°C) .
- Haloacetyl derivatives (e.g., iodo, bromo) form stable peroxosolvates via O–X bonding, a feature absent in the target compound .
Biological Activity :
- The benzofuran-carbonyl derivative shows selective AMPA receptor modulation, likely due to its unsymmetrical structure and π-π interactions .
- BisP4’s cytotoxicity stems from bulky indole substituents, which induce apoptosis via caspase-3 activation .
- The trichlorobenzamido analog (4a) adopts a chair-chair conformation, optimizing 5-HT₃ receptor binding .
Synthetic Complexity :
Biological Activity
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
- InChIKey : REBUVEINYZJZMV-BETUJISGSA-N
Spectral Data
| Property | Value |
|---|---|
| InChI | InChI=1S/C13H20N2O3 |
| Exact Mass | 252.147393 g/mol |
| SMILES | CC(=O)N1CC2CC(N1C(=O)C)C2(C)N(C)C |
Pharmacological Properties
Research indicates that 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against several bacterial strains, making it a potential candidate for antibiotic development.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : The compound has demonstrated neuroprotective effects in in vitro models of neurodegenerative diseases, potentially through antioxidant mechanisms.
The biological activities of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
- Receptor Modulation : The compound may influence neurotransmitter receptors, leading to its neuroprotective effects.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicated significant antimicrobial activity, particularly against Candida albicans.
Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
Mechanistic studies showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis.
Study 3: Neuroprotective Effects
Research on neuroprotective properties demonstrated that the compound reduced neuronal cell death in models of oxidative stress:
- Cell Viability Assay : The compound improved cell viability by approximately 40% compared to control groups subjected to oxidative stress.
Q & A
Q. What are the standard synthetic routes for 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, and how can reaction conditions be optimized?
The compound is synthesized via a double Mannich reaction involving acetone, benzaldehyde, and ammonium acetate (molar ratio 1:4:2) to form the parent bicyclic scaffold. Subsequent acylation with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, yields the acetylated derivative with ~90% efficiency. Key optimization parameters include:
Q. How is structural confirmation achieved for this bicyclic compound?
Combined spectroscopic and crystallographic methods are critical:
- IR spectroscopy : Peaks at 1718 cm⁻¹ (C=O stretching) and 1654 cm⁻¹ (amide carbonyl) confirm acetyl and amide functional groups.
- X-ray crystallography : Reveals chair conformations in the bicyclic core and intramolecular hydrogen bonds (e.g., N–H···N, O–H···N). Bond lengths (e.g., C=O at 1.21 Å) and torsion angles validate stereochemical assignments .
- NMR : Distinct methyl group signals (δ 0.63 ppm for 1,5-dimethyl) and aromatic protons (δ 7.28–7.38 ppm) aid in structural elucidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) resolve contradictions in experimental data?
Discrepancies in bond angles or hydrogen bonding patterns can arise due to dynamic crystal packing effects. Methodological approaches include:
- Density Functional Theory (DFT) : Compare optimized geometries with X-ray data to identify steric or electronic distortions. For example, deviations in C–Cl bond lengths may arise from crystal lattice stress .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts contributing 6.2% to crystal packing) to explain polymorphism or solvent-dependent conformational changes .
- Molecular docking : Assess how structural flexibility (e.g., chair-to-boat transitions) impacts binding to enzyme active sites, such as thrombin inhibitors .
Q. What strategies are effective in analyzing the compound’s potential as an enzyme inhibitor?
Focus on structure-activity relationship (SAR) studies:
- Functional group modification : Replace the 4-chlorobenzyl group () with bulkier substituents to evaluate steric effects on thrombin binding.
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify competitive vs. non-competitive binding modes.
- Molecular dynamics simulations : Track hydrogen bond stability between the hydroxyl group at C9 and catalytic residues (e.g., His57 in thrombin) over 100-ns trajectories .
Q. How can crystallographic data inconsistencies be addressed during refinement?
Common issues include disordered solvent molecules or anisotropic thermal motion. Solutions involve:
- Multi-zone refinement : Apply different Uiso values for atoms in high-mobility regions (e.g., methyl groups with Ueq > 0.08 Ų in ).
- Twinned crystal correction : Use SHELXL to model twin laws when Rint values exceed 0.05.
- Hydrogen bonding networks : Validate O–H···N distances (e.g., 2.50 Å in ) against geometric restraints in PLATON .
Methodological Recommendations
- Contradiction analysis : Cross-validate NMR and XRD data with computational models to resolve stereochemical ambiguities.
- Biological assays : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside traditional enzymatic assays.
- Safety protocols : Adopt glovebox techniques for handling chloroacetyl chloride derivatives to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
